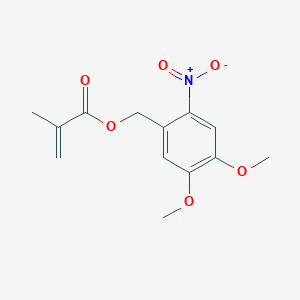

4,5-Dimethoxy-2-nitrobenzyl methacrylate

Description

4,5-Dimethoxy-2-nitrobenzyl methacrylate (this compound) is a photolabile monomer widely utilized in stimuli-responsive materials and drug delivery systems. Synthesized via the reaction of 4,5-dimethoxy-2-nitrobenzyl alcohol with methacryloyl chloride in dichloromethane under controlled conditions , this compound incorporates an o-nitrobenzyl moiety, enabling light-triggered cleavage. The methacrylate group facilitates its incorporation into polymers, forming hydrophobic blocks in amphiphilic copolymers like poly(this compound)-polyethylene glycol (PNBMA-PEG) .

Key applications include:

- Controlled Drug Delivery: PNBMA-PEG micelles release payloads (e.g., photosensitizers, chemotherapeutics) under near-infrared (NIR) light via upconversion nanoparticle (UCNP)-mediated photolysis .

- Photolithography: Used in photoresponsive hydrogels and terpolymers for high-resolution protein patterning and micro-scaffold fabrication .

Properties

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-8(2)13(15)20-7-9-5-11(18-3)12(19-4)6-10(9)14(16)17/h5-6H,1,7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMTWODTDWNTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4,5-Dimethoxy-2-nitrobenzyl Alcohol with Methacryloyl Chloride

The most widely documented method involves the direct esterification of 4,5-dimethoxy-2-nitrobenzyl alcohol (DNBA) with methacryloyl chloride. This reaction proceeds via nucleophilic acyl substitution, facilitated by a tertiary amine base to neutralize HCl byproducts.

Procedure :

A solution of DNBA (11 mmol) in dry dichloromethane (DCM, 160 mL) is cooled to 0°C under inert atmosphere. Triethylamine (TEA, 17 mmol) is added, followed by dropwise addition of methacryloyl chloride (16 mmol). The mixture is stirred at room temperature for 5–24 hours, after which it is washed with 0.1 M HCl (2 × 100 mL) and brine. The organic layer is concentrated via rotary evaporation, and the crude product is recrystallized from acetone/water or ethanol to yield DMNBM as a pink crystalline solid.

Key Variables :

-

Solvent : DCM or dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and byproducts.

-

Base : TEA or N,N′-diisopropylethylamine (DIPEA) in stoichiometric excess ensures efficient HCl scavenging.

-

Temperature : Reactions initiated at 0°C to mitigate exothermic side reactions, followed by gradual warming to room temperature.

Alternative Pathway: Nitration of Dimethoxybenzoic Acid Derivatives

While less direct, precursor synthesis of DNBA from 3,4-dimethoxybenzoic acid (veratric acid) has been reported. Nitration of veratric acid with 20% nitric acid at 60°C for 6 hours yields 4,5-dimethoxy-2-nitrobenzoic acid, which is subsequently reduced to DNBA. However, this route introduces additional steps, reducing overall efficiency for DMNBM production.

Reaction Optimization and Scalability

Solvent and Base Selection

Comparative studies highlight DMF as superior to DCM for large-scale reactions due to higher boiling points and improved solubility of reactants. In DMF-based systems, yields remain consistent at 70–75% even at 90°C, enabling faster reaction kinetics. DIPEA, though costlier than TEA, reduces emulsion formation during workup, simplifying purification.

Purification Techniques

Recrystallization from ethanol or acetone/water mixtures achieves purities >95%. Silica gel chromatography is reserved for low-yield batches, though it introduces scalability challenges.

Table 1: Comparison of Synthetic Methods

| Parameter | DCM/TEA Method | DMF/DIPEA Method |

|---|---|---|

| Solvent | Dichloromethane | Dimethylformamide |

| Base | Triethylamine | DIPEA |

| Reaction Time | 5–24 hours | 1–6 hours |

| Yield | 72% | 77% |

| Purity (Post-Workup) | 95% | 95% |

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (CDCl₃) : δ 7.42 (s, 1H, aromatic), 7.26 (s, 1H, aromatic), 6.09 (s, 1H, methacrylate vinyl), 5.55 (s, 1H, methacrylate vinyl), 4.03 (s, 6H, OCH₃), 1.93 (s, 3H, CH₃).

-

FT-IR : Peaks at 1725 cm⁻¹ (C=O ester), 1635 cm⁻¹ (C=C methacrylate), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₅NO₆ | |

| Molecular Weight | 281.26 g/mol | |

| Melting Point | 120–121°C | |

| λₘₐₓ (UV-Vis) | 243 nm (ε = 1.2 × 10⁴) |

Challenges and Mitigation Strategies

Photolability During Synthesis

DMNBM’s nitrobenzyl group is UV-sensitive, necessitating amber glassware and low-light conditions to prevent premature degradation.

Byproduct Formation

Trace methacrylic acid from hydrolysis is removed via aqueous washes. Residual monomers are minimized by stoichiometric control of methacryloyl chloride.

Industrial and Research Applications

DMNBM’s primary use lies in photoresponsive polymers for drug delivery and microfabrication. Its incorporation into polymer brushes enables spatially controlled hydrophilicity adjustments under UV irradiation .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-nitrobenzyl methacrylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methacrylate group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron and hydrogen gas are often used.

Substitution: Nucleophiles like amines and alcohols are used, and the reactions are typically carried out in solvents like ethanol or methanol.

Major Products Formed:

Oxidation: Nitroso derivatives and nitrate esters.

Reduction: Amines and their derivatives.

Substitution: Substituted methacrylates and their corresponding products.

Scientific Research Applications

Photolabile Protecting Groups

One of the primary applications of DMNBM is as a photolabile protecting group in organic synthesis. This compound can be utilized to protect functional groups in molecules, allowing for selective deprotection upon exposure to light.

- Case Study : Bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol has been reported as an efficient photolabile protecting group for aldehydes and ketones. This application demonstrates the ability to control chemical reactions through light exposure, enhancing the precision of synthetic methodologies .

Polymer Chemistry

DMNBM is employed in the synthesis of various polymers due to its methacrylate functionality. It can be polymerized to form photoresponsive materials that change properties upon light irradiation.

- Phototunable Polymer Brushes : Research has shown that DMNBM can be used to create caged polymer brushes that exhibit tunable responses when exposed to UV light. These brushes can switch from hydrophobic to hydrophilic states, which is useful for applications in surface modification and drug delivery .

| Property | Before Irradiation | After Irradiation |

|---|---|---|

| Advancing Contact Angle | 74° | 66° |

| Static Contact Angle | 68° | 63° |

| Receding Contact Angle | 37° | <5° |

Hydrogel Formation

DMNBM is also significant in the development of hydrogels , particularly for biomedical applications. The compound allows for the creation of hydrogels that can be cross-linked using light, enabling spatial control over their properties.

- Case Study : In a study focusing on stiffness-patterned hydrogels, DMNBM was utilized to modify hyaluronic acid (HA) backbones. The resulting hydrogels exhibited controlled stiffness and were used to study cell interactions with extracellular matrix components . This application highlights the potential of DMNBM in tissue engineering and regenerative medicine.

Drug Delivery Systems

The ability of DMNBM to undergo photolytic cleavage makes it an attractive candidate for drug delivery systems where controlled release is desired.

- Nanoparticles : DMNBM has been incorporated into nanoparticles designed for drug delivery, allowing for the release of therapeutic agents upon light activation. This method enhances the targeting and efficacy of drug delivery systems while minimizing side effects associated with conventional methods .

Bioconjugation Strategies

DMNBM can serve as a caging agent in bioconjugation strategies, where it protects reactive groups until needed.

Mechanism of Action

The compound exerts its effects through a photo-induced mechanism. Upon exposure to UV or near-infrared light, the nitrobenzyl group undergoes a photochemical reaction, leading to the cleavage of the methacrylate group. This process can be used to trigger drug release or initiate polymerization reactions.

Molecular Targets and Pathways Involved:

Photo-Induced Cleavage: The nitrobenzyl group absorbs light, leading to the cleavage of the methacrylate group.

Polymerization: The cleaved methacrylate group can initiate polymerization reactions, forming polymers with specific properties.

Comparison with Similar Compounds

Table 1: Comparison of 4,5-Dimethoxy-2-nitrobenzyl Methacrylate with Structural Analogues

Photochemical Properties

Table 2: Photochemical Behavior of o-Nitrobenzyl Derivatives

Key Insights :

- The 4,5-dimethoxy groups in this compound derivatives red-shift absorption spectra, enabling compatibility with NIR light via UCNPs .

- The CT triplet state enhances photorelease efficiency compared to non-methoxy analogues .

- Methoxy groups stabilize the aci-nitro intermediate during photolysis, accelerating nitroso product formation .

Application-Specific Performance

Drug Delivery Systems

- PNBMA-PEG Micelles : Achieve NIR-triggered drug release (e.g., doxorubicin) with spatiotemporal control, outperforming pH-responsive systems (e.g., PAA brushes) that lack light specificity .

- Comparison with NVOC Hydrogels : While NVOC enables UV-triggered amine deprotection, PNBMA-PEG offers deeper tissue penetration via NIR .

Toxicity and Biocompatibility

- This compound-Based Polymers: No toxicity observed in mice at 150 mg kg⁻¹, superior to some polyacrylates requiring lower doses (e.g., RB-M formulation at 2.7 mg kg⁻¹) .

Biological Activity

4,5-Dimethoxy-2-nitrobenzyl methacrylate (DNMA) is a compound that has garnered attention in the field of biomedical research due to its unique properties and potential applications in drug delivery systems. This article will explore the biological activity of DNMA, focusing on its mechanisms, applications in targeted therapy, and relevant case studies.

DNMA is an ortho-nitrobenzyl derivative that exhibits photo-responsive characteristics. Upon exposure to UV light, DNMA can undergo photodeprotection, leading to the release of active compounds or the transformation of its physical state. This property is crucial for developing stimuli-responsive drug delivery systems.

Key Mechanisms:

- Photodegradation: DNMA can be cleaved by UV light, resulting in the formation of hydrophilic polymers from initially hydrophobic structures. This transition is significant for controlled drug release in targeted therapies .

- Self-assembly: In aqueous environments, DNMA-based polymers can self-assemble into micelles or nanoparticles that encapsulate therapeutic agents, enhancing their solubility and stability during circulation .

Applications in Targeted Drug Delivery

The biological activity of DNMA extends to its application in targeted drug delivery systems, particularly in cancer therapy. Its ability to respond to specific stimuli allows for localized drug release, minimizing systemic side effects.

Therapeutic Applications:

- Anticancer Drug Carriers: DNMA has been utilized as a hydrophobic segment in block copolymers designed for the encapsulation and controlled release of anticancer drugs like doxorubicin. Studies have shown that these formulations can enhance the therapeutic efficacy while reducing toxicity to non-cancerous cells .

- Micromotors for Drug Delivery: Research has demonstrated that DNMA-functionalized micromotors can be propelled in biological media, allowing for targeted delivery of drugs to specific sites within the body. These systems leverage catalytic reactions to enhance transport efficiency .

Case Studies and Research Findings

Several studies have investigated the biological activity of DNMA and its derivatives, highlighting their potential in clinical applications.

Case Study 1: Phototriggered Drug Release

A study explored the use of DNMA-based nanoparticles for phototriggered release of doxorubicin in cancer cells. Upon UV irradiation, the nanoparticles exhibited a significant increase in drug release compared to non-irradiated controls. The study concluded that this method could effectively target tumor cells while sparing healthy tissues .

Case Study 2: Anticancer Efficacy

In another investigation, DNMA was incorporated into polymeric micelles that delivered doxorubicin to ovarian cancer cell lines. The results indicated that the micelles enhanced cellular uptake and exhibited potent cytotoxic effects against cancer cells while demonstrating reduced toxicity towards normal cells .

Data Summary

The following table summarizes key findings from various studies on the biological activity of DNMA:

Q & A

Q. What are the established synthetic routes for 4,5-dimethoxy-2-nitrobenzyl methacrylate (NBMA), and what critical purification steps ensure high yield and purity?

NBMA is synthesized via esterification of 4,5-dimethoxy-2-nitrobenzyl alcohol with methacryloyl chloride. A typical protocol involves dissolving the alcohol and triethylamine (TEA) in dichloromethane (DCM), followed by slow addition of methacryloyl chloride under ice-cooled conditions. After overnight reaction at room temperature, the crude product is washed sequentially with HCl (1 M) and KCl (1 M) to remove unreacted reagents and byproducts. Anhydrous MgSO₄ is used for drying, followed by rotary evaporation and vacuum drying . FT-IR spectroscopy (e.g., C=O stretch at 1720 cm⁻¹ and NO₂ bands at 1520 cm⁻¹) confirms successful synthesis .

Q. How is NBMA characterized to verify its photoresponsive properties?

UV-Vis spectroscopy is used to monitor the o-nitrobenzyl group's photolytic cleavage under UV light (λ = 365 nm). FT-IR and ¹H NMR are employed to track ester bond cleavage and formation of carboxylic acid groups post-irradiation. For example, the disappearance of the ester C=O peak in FT-IR and the emergence of a carboxylic acid proton signal (~12 ppm) in NMR confirm photodegradation .

Q. What safety precautions are critical when handling NBMA in the laboratory?

NBMA’s precursor, 4,5-dimethoxy-2-nitrobenzyl alcohol, is classified as WGK 3 (highly hazardous to water). Researchers must use personal protective equipment (PPE), including N95 masks and goggles, and ensure proper ventilation. Waste disposal should follow protocols for nitroaromatic compounds .

Advanced Research Questions

Q. How can NBMA be integrated into stimuli-responsive drug delivery systems, and what experimental parameters optimize controlled release?

NBMA is copolymerized with hydrophilic monomers (e.g., PEGMA) to form amphiphilic block copolymers. These self-assemble into micelles in aqueous environments, encapsulating hydrophobic drugs. NIR-triggered release is achieved using upconversion nanoparticles (UCNPs) that convert NIR to UV light, cleaving the o-nitrobenzyl group and destabilizing the micelle. Key parameters include UCNP concentration (e.g., 1–5 mg/mL), irradiation time (5–30 min), and copolymer composition (e.g., 42 wt% NBMA for optimal photoresponsiveness) .

Q. What challenges arise in reconciling contradictory data on NBMA’s photodegradation efficiency across different polymer matrices?

Conflicting reports on photodegradation rates may stem from variations in polymer crystallinity, crosslinking density, or NBMA monomer distribution. For example, in poly(NBMA-<i>co</i>-MMA) systems, higher MMA content reduces UV penetration, slowing cleavage. Researchers should characterize polymer morphology (via DSC or XRD) and quantify NBMA’s spatial distribution using fluorescence labeling or confocal microscopy .

Q. How can NBMA-based materials be engineered for dual-responsive (photo/pH) behavior in biomedical applications?

Incorporating pH-sensitive monomers (e.g., acrylic acid) alongside NBMA enables dual-responsive systems. For instance, a terpolymer of NBMA, PEGMA, and acrylic acid exhibits UV-triggered degradation and pH-dependent swelling. Experimental validation involves measuring hydrodynamic diameter changes (via DLS) under UV light and varying pH (e.g., 5.0 vs. 7.4). The ratio of NBMA to acrylic acid (e.g., 3:1) balances responsiveness and stability .

Methodological Recommendations

- Synthesis Optimization: Use TEA as a catalyst and maintain a 1:1.2 molar ratio of alcohol to methacryloyl chloride for >85% yield .

- Photoresponsive Testing: Employ quartz cuvettes for UV exposure to avoid absorption interference from glass .

- Data Validation: Cross-validate photodegradation results using multiple techniques (e.g., GPC for molecular weight changes post-irradiation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.